molecular formula C11H12BrN3O B1304822 1H-perimidin-2-amine hydrobromide hydrate CAS No. 313223-13-1

1H-perimidin-2-amine hydrobromide hydrate

Cat. No.: B1304822
CAS No.: 313223-13-1
M. Wt: 282.14 g/mol
InChI Key: OOXFTZVZWUMSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Perimidin-2-amine hydrobromide hydrate is a chemical compound with the molecular formula C₁₁H₁₂BrN₃O. It is known for its crystalline solid form, typically appearing as white crystals. This compound is stable under standard conditions and is soluble in water . It has applications in various fields, including chemistry and pharmaceuticals.

Scientific Research Applications

1H-Perimidin-2-amine hydrobromide hydrate has several applications in scientific research:

Safety and Hazards

When handling 1H-perimidin-2-amine hydrobromide hydrate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Perimidines, including 1H-perimidin-2-amine hydrobromide hydrate, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Future research may focus on the development of novel technologies for the selective synthesis of perimidines and their conjugated derivatives .

Biochemical Analysis

Biochemical Properties

1H-Perimidin-2-amine hydrobromide hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase and guanine deaminase. These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the binding of this compound to the active sites of these enzymes . This binding can lead to either inhibition or activation of the enzymes, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cellular metabolism and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression, as seen in studies where this compound inhibited the expression of oncogenes in cancer cells . Furthermore, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. For instance, the compound can modulate the levels of nucleotides and amino acids, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported into cells via nucleoside transporters and can bind to intracellular proteins that facilitate its localization to specific cellular compartments . This distribution is essential for its biological activity, as it ensures that the compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization. This targeting is essential for its role in modulating cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1H-perimidin-2-amine hydrobromide hydrate typically involves the reaction of 1H-perimidin-2-amine with hydrobromic acid, followed by crystallization to obtain the hydrate form. The reaction conditions generally include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1H-Perimidin-2-amine hydrobromide hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1H-Perimidin-2-amine hydrobromide hydrate is unique due to its specific combination of the perimidin-2-amine core with hydrobromide and hydrate components. This combination imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1H-perimidin-2-amine;hydrate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3.BrH.H2O/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;;/h1-6H,(H3,12,13,14);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXFTZVZWUMSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383798
Record name 1H-perimidin-2-amine hydrobromide hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313223-13-1
Record name 1H-perimidin-2-amine hydrobromide hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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